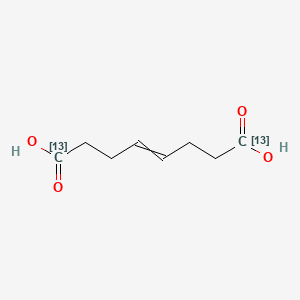

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

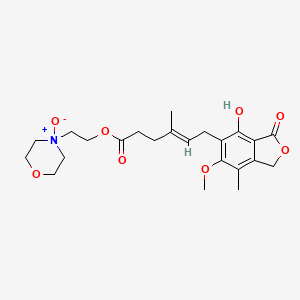

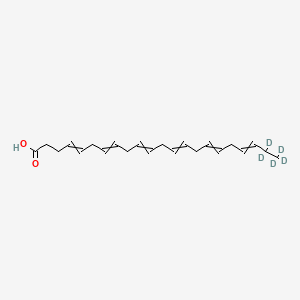

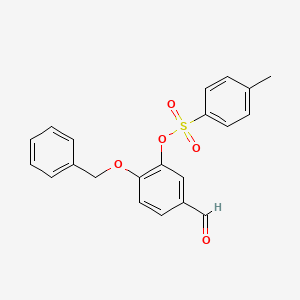

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid is a deuterated form of Docosahexaenoic Acid, a long-chain omega-3 polyunsaturated fatty acid. It is commonly used as an internal standard for the quantification of Docosahexaenoic Acid by gas chromatography or liquid chromatography-mass spectrometry . Docosahexaenoic Acid is found in fish and algal oils and is a significant component of brain grey matter and retinal membranes .

Mechanism of Action

Target of Action

Docosahexaenoic Acid-d5 (DHA-d5) is a deuterium-labeled form of Docosahexaenoic Acid (DHA), an omega-3 fatty acid . DHA is highly enriched in the brain and retina, and it can be obtained directly from fish oil and maternal milk . The primary targets of DHA-d5 are similar to those of DHA, which include neuronal cell membrane phospholipids , β-secretase (BACE)2 , and the nuclear factor erythroid 2-related factor 2 (Nrf2) .

Mode of Action

DHA-d5 interacts with its targets by integrating into neuronal cell membrane phospholipids, thereby regulating membrane fluidity, neurotransmitter release, gene expression, myelination, and cell differentiation and growth . It also interacts with BACE2, competing with BACE1 to cleave the amyloid precursor protein (APP), thus decreasing the production of extracellular Aβ fragments . Furthermore, DHA-d5 may preserve the cellular redox status by promoting the transcriptional regulation of cellular antioxidants through Nrf2 activation .

Biochemical Pathways

DHA-d5 affects several biochemical pathways. It upregulates the expression of BACE2, which competes with BACE1 to cleave APP, thus decreasing the production of extracellular Aβ fragments . This action reduces the deposition of amyloid-beta (Aβ) plaques and tau protein neurofibrillary tangles . DHA-d5 also stimulates the synthesis of neuronal phosphatidylserine (PS), facilitating the translocation and activation of kinases such as Raf-1, protein kinase C (PKC), and Akt . These activated signaling pathways promote neuronal development and survival .

Pharmacokinetics

It can be inferred that they are likely similar to those of dha, given that dha-d5 is a deuterium-labeled form of dha . DHA is known to be well-absorbed and distributed throughout the body, particularly in the brain and retina .

Result of Action

The molecular and cellular effects of DHA-d5’s action include improved learning and memory function, reduced neuronal damage, and increased unsaturated fatty acid levels in the brain . It also reduces the risk of Alzheimer’s disease (AD) and decreases amyloid deposition . At the cellular level, DHA-d5 can protect cognitive function in mice by reducing Aβ plaque formation and decreasing tau phosphorylation levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DHA-d5. For instance, ocean temperature has been found to correlate with the abundance of omega-3 long-chain polyunsaturated fatty acids, including DHA . Additionally, the effect of DHA-d5 on the cognitive function of amyloid precursor protein (APP)/PS1 in wild-type mice and its related mechanism were investigated under normal temperature (22 °C), and the mice were found to be more sensitive to elevated temperature (28 °C) .

Biochemical Analysis

Biochemical Properties

Docosahexaenoic Acid-d5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, ATP-citrate lyase (ACL) and acetyl-CoA carboxylase (ACC) are two key enzymes that interact with Docosahexaenoic Acid-d5 .

Cellular Effects

Docosahexaenoic Acid-d5 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Docosahexaenoic Acid-d5 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, ACL catalyzes the conversion of citrate in the cytoplasm into acetyl-CoA, and ACC catalyzes the synthesis of malonyl-CoA from acetyl-CoA .

Metabolic Pathways

Docosahexaenoic Acid-d5 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid involves the incorporation of deuterium atoms into the Docosahexaenoic Acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Genetically modified microorganisms, such as microalgae, are used to produce high yields of Docosahexaenoic Acid, which is then subjected to deuteration . The fermentation process is optimized to enhance the production of Docosahexaenoic Acid, which is subsequently purified and deuterated to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its quantification and analysis in different scientific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperature, pressure, and pH levels .

Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced forms of the compound.

Scientific Research Applications

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid is widely used in scientific research due to its stability and isotopic labeling. It is used as an internal standard in the quantification of Docosahexaenoic Acid in biological samples, aiding in the study of its role in brain function, vision, and overall health . Additionally, it is used in the development of pharmaceuticals and nutraceuticals, as well as in the study of metabolic pathways and disease mechanisms .

Comparison with Similar Compounds

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in scientific studies. Similar compounds include other omega-3 fatty acids such as Eicosapentaenoic Acid and Alpha-Linolenic Acid . While these compounds share some biological functions, this compound is particularly valuable in research due to its isotopic labeling, which facilitates detailed analysis and understanding of metabolic pathways .

Properties

CAS No. |

1197205-71-2 |

|---|---|

Molecular Formula |

C22H32O2 |

Molecular Weight |

333.5 g/mol |

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/i1D3,2D2 |

InChI Key |

MBMBGCFOFBJSGT-RPBOKJFVSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Appearance |

Assay:≥99% deuterated forms (d1-d5)A solution in ethanol |

Synonyms |

(all-Z)-4,7,10,13,16,19-Docosahexaenoic Acid-d5; DHA-d5; Cervonic Acid-d5; Doconexent-d5; Marinol D 50TG-d5; Ropufa 60-d5; |

Origin of Product |

United States |

Q1: What is the primary application of Docosahexaenoic Acid-d5 in the provided research?

A: The research primarily utilizes Docosahexaenoic Acid-d5 as a tracer to study the uptake and metabolism of Docosahexaenoic Acid (DHA) in biological systems. [, ] Specifically, one study focuses on quantifying DHA-d5 uptake into mouse microglia, highlighting its importance in understanding DHA's role within these brain cells. []

Q2: Can you elaborate on the analytical techniques used to measure Docosahexaenoic Acid-d5 in these studies?

A: The research employs Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for the precise quantification of Docosahexaenoic Acid-d5 uptake. [, ] This highly sensitive technique allows researchers to track the labeled DHA-d5 and distinguish it from endogenous DHA. One study developed and validated a specific LC-MS/MS assay for this purpose. []

Q3: The first abstract mentions analyzing various fatty acids in serum. What is the significance of studying Docosahexaenoic Acid-d5 alongside other fatty acids?

A: Analyzing DHA-d5 alongside other fatty acids, like those from the Omega-3, -6, -7, and -9 families, provides a comprehensive view of fatty acid metabolism and potential interactions. [] This broader perspective is valuable for understanding the specific roles and relationships between different fatty acids within biological systems. For instance, researchers can investigate how the uptake of DHA-d5 might influence or be influenced by the presence of other fatty acids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

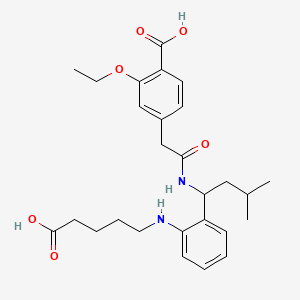

![3,3,3-trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid](/img/structure/B563821.png)